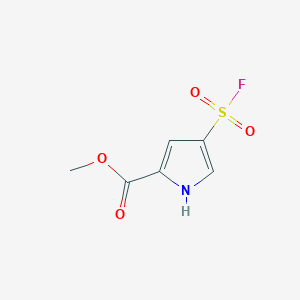

Methyl 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their wide range of applications in organic synthesis, chemical biology, drug discovery, and materials science . The presence of the fluorosulfonyl group in the molecule imparts unique reactivity and properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylate typically involves the introduction of the fluorosulfonyl group into the pyrrole ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is concise and efficient, allowing for the generation of diverse functionalized sulfonyl fluorides . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorosulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles such as amines, alcohols, and thiols. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives, while oxidation reactions may yield sulfonic acid derivatives.

Scientific Research Applications

Methyl 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylate involves its reactivity with various molecular targets. The fluorosulfonyl group is highly electrophilic, allowing it to react with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity is exploited in bioorthogonal chemistry to selectively label and modify biomolecules without interfering with their natural functions . The molecular pathways involved in these reactions depend on the specific application and the target molecules.

Comparison with Similar Compounds

Methyl 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:

Methyl fluorosulfonate: Another sulfonyl fluoride compound with similar reactivity but different structural features.

Thiophene derivatives: These compounds also contain a five-membered ring with heteroatoms and exhibit diverse chemical and biological properties.

Thiazole derivatives: Similar to pyrrole derivatives, thiazoles have a wide range of applications in medicinal chemistry and materials science.

The uniqueness of this compound lies in its specific combination of the fluorosulfonyl group with the pyrrole ring, which imparts distinct reactivity and properties that are valuable for various scientific and industrial applications.

Biological Activity

Methyl 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound that exhibits unique structural characteristics, including a pyrrole ring substituted with a fluorosulfonyl group and a carboxylate ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C6H6FNO4S

- Molecular Weight : Approximately 207.18 g/mol

The presence of the fluorosulfonyl group significantly influences the compound's reactivity, making it an interesting candidate for various biological interactions. The unique structure may confer distinct chemical properties and biological activities compared to other pyrrole derivatives.

Biological Activity Overview

Research indicates that this compound may possess several biological activities, including:

- Antimicrobial Properties : The compound's structural features suggest potential effectiveness against various pathogens.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in disease processes, which could be a significant area for further investigation.

- Anti-Tuberculosis Activity : Related pyrrole derivatives have demonstrated promising results against Mycobacterium tuberculosis, indicating that this compound may also exhibit anti-TB activity.

The mechanism of action for this compound is still under investigation. However, it is hypothesized that the fluorosulfonyl group may interact with nucleophilic residues in proteins, leading to covalent modifications that can alter enzyme activity or protein function. This interaction is crucial for understanding its pharmacodynamics and pharmacokinetics.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features of related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-fluoro-1H-pyrrole-2-carboxylate | C6H6FNO2 | Lacks the fluorosulfonyl group; simpler reactivity |

| Ethyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate | C7H7BrClNO4S | Contains bromine; different reactivity patterns |

| Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate | C10H11N2O5S | Contains a nitro group; potential for different activity |

These comparisons highlight how the unique combination of functional groups in this compound may impart distinct reactivity and biological activity compared to other derivatives.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of pyrrole derivatives, including this compound. For instance:

- Anti-Tuberculosis Activity : A study designed pyrrole-2-carboxamides using structure-guided strategies based on crystal structures of target proteins. Some analogs exhibited potent anti-TB activity with minimal cytotoxicity (MIC < 0.016 μg/mL) . Similar assessments for this compound could provide insights into its efficacy against drug-resistant strains.

- Enzyme Inhibition Studies : Research on related compounds has demonstrated their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in malaria parasites . Investigating whether this compound exhibits similar inhibitory effects could reveal its potential as an antimalarial agent.

- Pharmacological Profiling : Detailed pharmacokinetic studies are necessary to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which will inform its suitability as a therapeutic agent.

Properties

Molecular Formula |

C6H6FNO4S |

|---|---|

Molecular Weight |

207.18 g/mol |

IUPAC Name |

methyl 4-fluorosulfonyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C6H6FNO4S/c1-12-6(9)5-2-4(3-8-5)13(7,10)11/h2-3,8H,1H3 |

InChI Key |

VRLNSUNLZTXDDR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CN1)S(=O)(=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.